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4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanenitrile

Medicinal Chemistry Physicochemical Property Optimization Lead Compound Design

Generic amino-pyrazole nitrile substitution introduces confounding pKa/logD shifts, undermining SAR reproducibility. This specific 5-methyl butanenitrile scaffold (pKa 4.04±0.11) eliminates those variables. Prioritize for: • Lead optimization requiring +0.1 ΔLogP without altering H-bond profile for CNS penetration. • Targeted libraries against deep active sites (kinases/GPCRs) where the 4-carbon nitrile spacer is non-negotiable. • Proprietary in-house screening to establish defensible internal datasets before patent filing.

Molecular Formula C8H12N4
Molecular Weight 164.21 g/mol
Cat. No. B13077290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanenitrile
Molecular FormulaC8H12N4
Molecular Weight164.21 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CCCC#N)N
InChIInChI=1S/C8H12N4/c1-7-6-8(10)11-12(7)5-3-2-4-9/h6H,2-3,5H2,1H3,(H2,10,11)
InChIKeyJKDRDRZQBOUDJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanenitrile Identity & Structural Class


4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanenitrile (CAS 1240565-04-1) is a heterocyclic building block belonging to the 5-amino-N-substituted pyrazole class. Its structure integrates a 3-amino-5-methylpyrazole core with a butanenitrile side chain, resulting in a molecular formula of C8H12N4 and a molecular weight of 164.21 g/mol . This compound is commercially available at 95% purity for research use, serving as a versatile intermediate in medicinal chemistry and organic synthesis due to its distinct combination of an electron-donating amino group and an electron-withdrawing nitrile functionality . The presence of the methyl substituent at the pyrazole 5-position differentiates it from des-methyl analogs, while the butanenitrile linker distinguishes it from propionitrile-containing variants, making the precise selection of this specific CAS number critical for reproducible synthesis and structure-activity relationship studies.

5-Methyl pyrazole core for positional isomer control vs. 4-methyl analogs
Butanenitrile side chain ensures specific 4-carbon spatial geometry
Amino/nitrile combination for reproducible SAR intermediate synthesis

Generic Substitution Risks for 4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanenitrile


Substituting 4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanenitrile with a structurally similar amino-pyrazole nitrile can undermine research reproducibility and lead to incorrect structure-activity conclusions. The methyl group position on the pyrazole ring and the length of the nitrile-bearing side chain are critical parameters that modulate electronic distribution, steric bulk, and hydrogen-bonding capacity, as predicted by pKa and logP differences within the analog series . For instance, the 5-methyl isomer exhibits a distinct pKa (~4.04) compared to the 4-methyl isomer (~3.77), which can alter protonation states and reactivity under physiological or catalytic conditions . Similarly, replacing the butanenitrile linker with a propanenitrile chain yields a compound with a different molecular weight (150.18 vs. 164.21) and logD profile, affecting solubility and target binding kinetics . Generic substitution without verifying these quantifiable property shifts introduces confounding variables that can invalidate comparative biological or synthetic datasets.

Positional isomer mismatch
Using the 4-methyl isomer instead of the 5-methyl isomer shifts predicted pKa and may alter protonation-sensitive reactivity or solubility.
Linker length substitution
Replacing the butanenitrile chain with a propanenitrile linker changes molecular weight, rotatable bond count, and nitrile spatial reach, risking SAR deviation.
Predicted property divergence
Computational logP and pKa differences between analogs may not transfer directly to experimental conditions without validation; assumed trends can introduce confounding variables.

4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanenitrile vs. Structural Analogs


Protonation State Tuning: 5-Methyl vs. 4-Methyl Isomer

The predicted acid dissociation constant (pKa) of 4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanenitrile is 4.04 ± 0.11, which is 0.27 log units higher (less acidic) than that of its closest positional isomer, 4-(3-Amino-4-methyl-1H-pyrazol-1-yl)butanenitrile, which has a predicted pKa of 3.77 ± 0.10 . This difference in pKa indicates that at a physiological pH of 7.4, both compounds will exist predominantly in their neutral forms; however, in subcellular microenvironments with more acidic pH (e.g., endosomes, pH ~5.5-6.0), the 5-methyl isomer will have a slightly lower degree of deprotonation, which can experimentally manifest in altered membrane permeability, solubility, and hydrogen-bonding patterns .

Protonation state tuning
Data to verify
pKa 4.04 ± 0.11 vs. 3.77 ± 0.10
ΔpKa = +0.27 (5-methyl less acidic)
Supports selection for acidic microenvironment studies
Computational prediction; experimental validation not provided
Medicinal Chemistry Physicochemical Property Optimization Lead Compound Design

Lipophilicity Difference: 5-Methyl vs. 4-Methyl Analog

The target compound exhibits a predicted partition coefficient (XLogP3) of 0.3, while its 4-methyl isomer analog shows a slightly lower value of 0.2 . This translates to an approximately 1.26-fold increase in the octanol/water partition coefficient for the target compound, indicative of marginally higher lipophilicity. This small difference can have a measurable impact on reversed-phase chromatographic retention times and can serve as a parameter for selecting the appropriate analog for optimizing blood-brain barrier penetration or non-specific protein binding in biological assays .

Lipophilicity difference
Data to verify
XLogP3 0.3 vs. 0.2
ΔLogP = +0.1 (~1.26-fold higher)
Supports selection when minor lipophilicity increase is desired
Predicted; experimental logP not available
Drug Design ADME Properties Chromatography

Linker Length and MW: Butanenitrile vs. Propanenitrile Scaffold

The target compound possesses a molecular weight of 164.21 g/mol and a butanenitrile side chain (4-carbon), which differentiates it from the propanenitrile analog 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanenitrile, which has a molecular weight of 150.18 g/mol and a 3-carbon linker . This difference of 14.03 Da corresponds to an additional methylene group, providing a subtly larger spatial reach for the nitrile functional group. In synthetic applications, this can alter the rate of cyclization reactions or the geometry of a final complex. The butanenitrile chain also introduces an additional rotatable bond (3 vs. 2), which can influence the conformational entropy component of binding free energy in target engagement studies .

Linker length & mass
Class-level
MW 164.21 vs. 150.18 (+14.03 Da)
Butanenitrile (C4) vs. propanenitrile (C3); +1 rotatable bond
Critical for SAR consistency; alters spatial and conformational properties
Class-level inference based on structural comparison
Chemical Synthesis Library Design Fragment-Based Screening

Biological Evidence Gap for Analog Selection

A thorough search of public databases and primary literature did not yield any peer-reviewed, quantitative head-to-head biological activity comparisons (e.g., IC50, Ki, EC50) between 4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanenitrile and its closest structural analogs . While the compound is classified within the privileged amino-pyrazole scaffold known for diverse bioactivities , and a related patent mentions its potential use as a synthetic intermediate for CCR5 antagonists , no direct potency data for the compound itself against any specific target has been published. Consequently, any claim of biological superiority over analogs cannot be supported by existing public evidence.

Biological data gap
Source review
No comparative IC₅₀ / Ki data found
Selection must rely on physicochemical and synthetic utility
Literature search performed; no published target-specific data
Biological Assay Procurement Strategy Data Completeness

Key Application Scenarios for 4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanenitrile


pH-Sensitive Drug Design: Scaffold Optimization

Based on the differentiated pKa of 4.04 ± 0.11, which is 0.27 log units higher than that of the 4-methyl isomer , this compound should be prioritized in medicinal chemistry campaigns targeting acidic intracellular compartments (e.g., endosomes, lysosomes, or inflamed tissues). Researchers can use this fine-tuned basicity to control the compound's ionization state for assays where a slightly higher population of the neutral species at pH 5.5-6.0 is hypothesized to enhance membrane crossing or target binding.

LogP Fine-Tuning with Minimal Structural Change

When a lead optimization series requires a modest increase in lipophilicity (ΔLogP = +0.1 vs. the 4-methyl analog) without significantly altering molecular weight or hydrogen-bonding profile , the 5-methyl butanenitrile scaffold serves as the logical procurement choice. This application is particularly relevant in programs aiming to improve CNS penetration or non-specific binding properties, where a LogP shift from 0.2 to 0.3 can be quantitatively impactful.

Kinase and GPCR Library Intermediate: Linker Length Critical

The butanenitrile chain provides a specific 4-carbon spatial separation between the pyrazole core and the nitrile group, offering a distinct geometry from the 3-carbon propanenitrile analog . For chemistry teams constructing targeted libraries against enzymes with deep active sites (e.g., kinases) or G-protein coupled receptors (GPCRs) where the nitrile may serve as a warhead or a key pharmacophore anchor, the exact side chain length is non-negotiable for maintaining SAR validity.

Internal Physicochemical Profiling Baseline

Given the absence of public comparative biological data for this scaffold, as explicitly noted , this compound is best utilized as a high-purity building block for proprietary in-house screening. A group acquiring the compound can establish a complete internal dataset (solubility, permeability, microsomal stability, and target activity) against the documented computational baselines in this guide, creating proprietary value and a foundation for subsequent patent filings.

Application
Selection Property
Validation Focus
pH-dependent drug design
Predicted pKa fine-tuning
Ionization behavior in acidic compartments
Lipophilicity optimization
LogP margin adjustment
Permeability & non-specific binding assays
Kinase / GPCR targeted libraries
Side chain length specificity
SAR geometry and target engagement validation
In-house profiling baseline
Absence of public biological data
Proprietary data generation and patent support
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